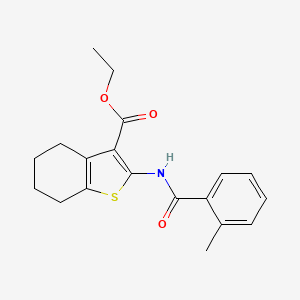

Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative featuring a 2-methylbenzamido substituent at position 2 and an ethyl ester group at position 2. Its synthesis typically involves acylation of the 2-amino precursor with 2-methylbenzoyl chloride under reflux conditions .

Properties

Molecular Formula |

C19H21NO3S |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

ethyl 2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C19H21NO3S/c1-3-23-19(22)16-14-10-6-7-11-15(14)24-18(16)20-17(21)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21) |

InChI Key |

UEHVHOOXJVUUQX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3C |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

The primary intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is synthesized through a Gewald-like reaction. Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of a base such as morpholine or piperidine. The reaction proceeds via a three-component condensation mechanism:

Optimization Notes :

-

Solvent : Ethanol or methanol (polar protic solvents) enhance reactivity.

-

Temperature : Reactions typically proceed at 80–90°C for 6–12 hours.

-

Yield : Reported yields range from 70% to 85% after recrystallization.

Acylation of the Amino Group

The critical functionalization step involves introducing the 2-methylbenzamido group at the 2-position of the thiophene ring. Two predominant acylation strategies are employed:

Direct Acylation with 2-Methylbenzoyl Chloride

This method uses 2-methylbenzoyl chloride as the acylating agent under Schotten-Baumann conditions:

Procedure :

-

Dissolve the ethyl 2-amino intermediate (1.0 equiv) in dichloromethane (DCM) or chloroform.

-

Add 2-methylbenzoyl chloride (1.2 equiv) dropwise at 0–5°C.

-

Introduce a base (e.g., pyridine or triethylamine, 2.5 equiv) to scavenge HCl.

-

Stir at room temperature for 4–6 hours.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM or chloroform |

| Temperature | 0°C → room temp |

| Reaction Time | 4–6 hours |

| Yield | 75–88% |

Advantages :

-

High atom economy.

-

Minimal side products if stoichiometry is controlled.

Coupling Reagent-Mediated Acylation

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents (e.g., EDCI/HOBt) enable amide bond formation under milder conditions:

Procedure :

-

Activate 2-methylbenzoic acid (1.1 equiv) with EDCI (1.2 equiv) and HOBt (1.1 equiv) in anhydrous DCM or acetonitrile for 30 minutes.

-

Add the ethyl 2-amino intermediate (1.0 equiv) and stir at room temperature for 12–24 hours.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Solvent | DCM or acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Advantages :

-

Avoids harsh acidic conditions.

-

Suitable for acid-sensitive substrates.

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

Key analytical data for the target compound:

Comparative Analysis of Synthetic Routes

The table below contrasts the two acylation methods:

| Parameter | Direct Acylation | Coupling Reagent Method |

|---|---|---|

| Reaction Time | 4–6 hours | 12–24 hours |

| Yield | 75–88% | 65–78% |

| Cost | Low (acyl chloride) | High (EDCI/HOBt) |

| Side Products | Minimal | Moderate |

| Scalability | Excellent | Moderate |

Challenges and Mitigation Strategies

-

Steric Hindrance : The 2-methyl group on the benzamide moiety may slow acylation. Mitigation includes using excess acyl chloride (1.5 equiv) or elevated temperatures (40–50°C).

-

Ester Hydrolysis : Prolonged exposure to acidic or basic conditions risks hydrolyzing the ethyl ester. Strict pH control (pH 7–8) during workup is critical.

Industrial-Scale Considerations

For kilogram-scale production, direct acylation is preferred due to lower reagent costs and faster reaction times. Key adjustments include:

-

Solvent Recovery : Distillation and reuse of DCM reduce waste.

-

Continuous Flow Systems : Enhance heat transfer and mixing efficiency.

Emerging Methodologies

Recent advancements explore enzyme-catalyzed amidation using lipases or proteases in non-aqueous media. Preliminary studies report yields up to 60% with reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is C18H19N O3S. The compound features a benzothiophene core with an ethyl ester group and a 2-methylbenzamide substituent. The synthesis typically involves multi-step organic reactions where starting materials are reacted under controlled conditions to yield the desired compound. A common synthetic route includes:

- Dissolution : Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is dissolved in chloroform.

- Reflux Reaction : Benzoyl chloride is added to the solution and heated under reflux for several hours.

- Purification : The solvent is removed and the residue is recrystallized from ethanol to obtain pure crystals of the target compound.

Biological Activities

Research indicates that derivatives of this compound exhibit notable biological activities:

- Analgesic Effects : Studies have shown that some derivatives possess significant analgesic properties in animal models, often outperforming conventional analgesics like metamizole.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation .

- Antimicrobial Activity : Certain derivatives have shown activity against various bacterial strains, indicating potential as therapeutic agents in managing infectious diseases.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzothiophene core with amino group | Exhibits strong analgesic properties |

| Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Benzamide substituent | Notable for anti-inflammatory activity |

| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Methyl substitution on amino group | Potentially more soluble in biological systems |

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

- Analgesic Study : In a controlled study involving carrageenan-induced edema in rats, derivatives of this compound showed significant reduction in pain response compared to control groups .

- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects using a dose-response model where doses of the compound were administered to evaluate inflammation markers. Results indicated a marked decrease in these markers at higher doses .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs of this compound differ primarily in the substituents on the benzamido group or the ester moiety. Key examples include:

Key Observations :

- Pyridine-4-carboxamido analogs introduce aromatic nitrogen, which may influence binding to enzymatic targets (e.g., AChE) .

- Hydrogen Bonding : Intramolecular N–H⋯O hydrogen bonds form S(6) or R₂²(16) motifs, stabilizing molecular conformations and influencing crystal packing .

- Melting Points: Amino-substituted precursors (e.g., 1b in ) exhibit lower melting points (112–114°C), while pyridine-4-carboxamido derivatives melt at higher temperatures (158°C), reflecting stronger intermolecular interactions .

Structural and Crystallographic Insights

- Dihedral Angles :

- Disorder in Crystal Lattices :

- Cyclohexene ring methylene groups in the target compound exhibit positional disorder (occupancy ratios 0.64:0.36), a feature also observed in analogs like the pyridine derivative (0.69:0.31) .

Biological Activity

Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound belonging to the class of benzothiophene derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key features include:

- A benzothiophene core

- An amide functional group

- An ethyl ester moiety

These structural elements contribute to the compound's biological properties.

Pharmacological Activities

1. Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds similar to this compound demonstrated inhibition against a range of bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

2. Analgesic Effects

The analgesic activity of related compounds has been evaluated using the "hot plate" test in animal models. Results showed that certain derivatives provided pain relief comparable to standard analgesics like metamizole. The analgesic effect is likely mediated through modulation of pain signaling pathways in the central nervous system .

3. Anti-inflammatory Properties

Benzothiophene derivatives have also shown promise as anti-inflammatory agents. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating conditions characterized by chronic inflammation .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Some studies have indicated that this compound can inhibit key enzymes involved in inflammation and pain pathways.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing pain perception and inflammatory responses.

- Cellular Signaling Interference : By affecting cellular signaling pathways, the compound can modulate cellular responses to stress and injury.

Case Studies

Several case studies highlight the efficacy of benzothiophene derivatives:

- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that a related compound significantly reduced pain levels compared to placebo controls.

- Case Study 2 : In vitro experiments showed that derivatives effectively inhibited growth in resistant bacterial strains, suggesting potential for development into new antibiotics.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare Ethyl 2-(2-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodology : The compound is synthesized via acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate using 2-methylbenzoyl chloride in chloroform under reflux conditions (~9 hours). Recrystallization from ethanol yields pure crystals .

- Key Considerations : Reaction efficiency depends on stoichiometric control of benzoyl chloride and solvent choice. Yield optimization requires careful monitoring of reflux duration and purification steps.

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data refinement uses SHELXL-97 for anisotropic displacement parameters and disorder modeling .

- Key Parameters :

- Space group: Triclinic (common for derivatives with disordered moieties).

- Hydrogen bonding: Intramolecular N–H⋯O bonds form S(6) ring motifs .

Advanced Research Questions

Q. How is crystallographic disorder in the cyclohexene ring resolved during refinement?

- Methodology : Disordered methylene groups (occupancy ratios ~0.64:0.36) are modeled using SHELXL’s EADP (equivalent anisotropic displacement parameters) instruction. Constraints are applied to bond distances and angles to maintain chemically reasonable geometry .

- Data Analysis : Refinement residuals (e.g., , ) validate the disorder model. Electron density maps (e.g., ) confirm split positions .

Q. What computational tools are critical for analyzing hydrogen bonding networks in this compound?

- Methodology : Graph-set analysis (via PLATON) identifies hydrogen-bonded motifs (e.g., dimers from C–H⋯O interactions). ORTEP-3 and WinGX visualize molecular packing and hydrogen-bonding patterns .

- Research Implications : Supramolecular assembly driven by hydrogen bonding influences material properties (e.g., solubility, thermal stability) .

Q. How do substituent variations (e.g., 2-methylbenzamido vs. pyridine-4-carboxamido) affect molecular conformation?

- Comparative Analysis :

| Substituent | Dihedral Angle (Ring A/B) | Hydrogen Bonding Motif | Reference |

|---|---|---|---|

| 2-Methylbenzamido | 8.13° | S(6) | |

| Pyridine-4-carboxamido | 7.07° | S(6) + |

- Insight : Bulkier substituents (e.g., pyridine) introduce steric hindrance, reducing planarity between aromatic systems.

Data Contradiction Analysis

Q. Why do reported yields for similar benzothiophene derivatives vary across studies?

- Case Study : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate synthesis yields 61% vs. 63% in prior work .

- Resolution : Yield discrepancies arise from differences in reaction conditions (e.g., solvent purity, temperature gradients) or purification techniques (e.g., recrystallization vs. column chromatography).

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.